2-Chloro-N,N-dimethyl-3-oxobutanamide

Organic Synthesis Heterocycle Construction Nucleophilic Substitution

2-Chloro-N,N-dimethyl-3-oxobutanamide (CAS 5810-11-7), also designated as N,N-Dimethyl-2-chloroacetoacetamide, is a multifunctional synthetic intermediate characterized by a C2 chloro substituent on an acetoacetamide scaffold bearing an N,N-dimethylamide terminus. This structural configuration confers electrophilic reactivity at the α-chloro position while preserving the β-ketoamide core, enabling distinct synthetic applications in heterocycle construction.

Molecular Formula C6H10ClNO2
Molecular Weight 163.6 g/mol
CAS No. 5810-11-7
Cat. No. B1294580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N,N-dimethyl-3-oxobutanamide
CAS5810-11-7
Molecular FormulaC6H10ClNO2
Molecular Weight163.6 g/mol
Structural Identifiers
SMILESCC(=O)C(C(=O)N(C)C)Cl
InChIInChI=1S/C6H10ClNO2/c1-4(9)5(7)6(10)8(2)3/h5H,1-3H3
InChIKeyQJACRCAPQIYMIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N,N-dimethyl-3-oxobutanamide (CAS 5810-11-7): Scientific Identity and Procurement Baseline


2-Chloro-N,N-dimethyl-3-oxobutanamide (CAS 5810-11-7), also designated as N,N-Dimethyl-2-chloroacetoacetamide, is a multifunctional synthetic intermediate characterized by a C2 chloro substituent on an acetoacetamide scaffold bearing an N,N-dimethylamide terminus. This structural configuration confers electrophilic reactivity at the α-chloro position while preserving the β-ketoamide core, enabling distinct synthetic applications in heterocycle construction [1]. The compound exhibits a melting point of 36 °C, density of 1.203 g/mL at 25 °C, and calculated LogP of approximately 0.27–0.3 . Regulatory classification under the Globally Harmonized System (GHS) includes Acute Toxicity Category 4 (H302), Skin Irritation Category 2 (H315), Skin Sensitization Category 1 (H317), and Eye Damage Category 1 (H318) [2].

Procurement Alert: Why N,N-Dimethylacetoacetamide Cannot Replace 2-Chloro-N,N-dimethyl-3-oxobutanamide in Synthetic Workflows


Substitution of 2-chloro-N,N-dimethyl-3-oxobutanamide with its non-chlorinated analog N,N-dimethylacetoacetamide (CAS 2044-64-6) or with alternative β-ketoamides is chemically invalid for numerous reaction pathways. The α-chloro substituent confers an electrophilic center enabling direct nucleophilic displacement reactions (e.g., formation of thiazoles, triazoles, and amino-substituted derivatives) that the non-halogenated counterpart cannot perform without additional activation steps [1]. This electrophilicity also dictates markedly different physicochemical behavior: the target compound exhibits a density 13% higher (1.203 vs. 1.067 g/mL) and a LogP approximately 0.2–0.7 units greater than the non-chlorinated analog, impacting extraction, purification, and chromatographic retention . Furthermore, the chloro substituent introduces distinct hazard characteristics—including Skin Sensitization Category 1 (H317) and Eye Damage Category 1 (H318)—that are absent or less severe in non-chlorinated congeners, requiring specific handling protocols that must be accounted for in procurement and safety assessments [2].

Quantitative Differentiation of 2-Chloro-N,N-dimethyl-3-oxobutanamide Versus Closest Analogs: A Comparative Evidence Summary


Electrophilic α-Chloro Substituent Enables Direct Nucleophilic Displacement Unavailable in Non-Chlorinated Congeners

2-Chloro-N,N-dimethyl-3-oxobutanamide possesses a reactive α-chloro group that undergoes direct nucleophilic displacement with nitrogen nucleophiles. This electrophilic reactivity enables one-step assembly of substituted thiazoles and triazoles, a transformation that N,N-dimethylacetoacetamide (CAS 2044-64-6)—lacking the C2 chloro substituent—cannot achieve without pre-functionalization such as α-halogenation, α-amination, or α-alkylation [1]. In the condensation with 2′,5-dichloro-2-aminobenzophenone under NaNO₂/HCl conditions in water–acetone, the target compound produces N,N-dimethyl-2-chloro-2-[2-(2-chlorobenzoyl)-5-chlorophenylazo]acetoacetamide, which subsequently undergoes amination and cyclization to yield the 1,2,4-triazole pharmacophore of Rilmazafone [2]. A second synthetic pathway using mercaptonicotinamide in ethanol yields N,N,4-trimethyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide in 59% isolated yield, demonstrating the compound‘s direct utility in constructing anti-inflammatory 2-(3-pyridyl)thiazole scaffolds [3].

Organic Synthesis Heterocycle Construction Nucleophilic Substitution

Physicochemical Property Divergence: Density and Lipophilicity Differentiate from Non-Chlorinated Analog

Introduction of the α-chloro substituent substantially alters the bulk physicochemical properties of 2-chloro-N,N-dimethyl-3-oxobutanamide relative to its non-halogenated counterpart N,N-dimethylacetoacetamide (CAS 2044-64-6). The target compound exhibits a density of 1.203 g/mL at 25 °C versus 1.067 g/mL for the comparator, representing a 12.7% increase attributable to the higher atomic mass and polarizability of the chlorine atom . The calculated LogP (XLogP3-AA) is 0.3 for the target compound, compared to −0.4 for N,N-dimethylacetoacetamide, indicating an approximately 0.7 log unit increase in lipophilicity [1]. This difference translates to roughly fivefold higher predicted octanol–water partitioning. The experimentally reported LogP for the comparator is 0.05370–0.91 depending on measurement conditions, while the target compound‘s experimental LogP is 0.271 [2]. Additionally, the melting point shifts from −55 °C (comparator) to +36 °C (target compound), altering the compound’s physical state under ambient laboratory conditions from liquid to solid .

Physicochemical Characterization Chromatography Formulation Development

Synthetic Utility in Anti-Inflammatory Thiazole Scaffolds: Validated Product-Specific Application

2-Chloro-N,N-dimethyl-3-oxobutanamide is explicitly documented as a reagent in the synthesis of anti-inflammatory 2-(3-pyridyl)thiazoles [1]. This represents a product-specific application pathway not generally applicable to all β-ketoamides. In contrast, the non-chlorinated analog N,N-dimethylacetoacetamide is primarily documented as a reactant in asymmetric hydrogenation of functionalized ketones using chiral ruthenium complexes, and as a component in positive electrode materials for lithium-ion batteries, rather than as a direct building block for bioactive heterocycles . The α-chloro functionality of the target compound serves as an electrophilic handle for cyclocondensation with thioamides and thioureas, enabling direct thiazole ring formation without the need for separate halogenation steps. This validated application distinguishes the target compound from both the non-chlorinated analog and alternative β-ketoamides such as N,N-diethylacetoacetamide (CAS 2235-46-3), which is utilized as a promoter for cobalt-accelerated cure systems in unsaturated polyester resins rather than in pharmaceutical heterocycle construction .

Medicinal Chemistry Anti-Inflammatory Agents Thiazole Synthesis

Toxicological and Hazard Profile Divergence: Mandatory Handling Differentiation from Non-Chlorinated Analogs

The introduction of the α-chloro substituent confers a substantially altered hazard profile relative to N,N-dimethylacetoacetamide, with direct implications for procurement, storage, and laboratory handling. 2-Chloro-N,N-dimethyl-3-oxobutanamide is classified under GHS with Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315), Skin Sensitization Category 1 (H317: May cause an allergic skin reaction), Eye Damage Category 1 (H318: Causes serious eye damage), and Aquatic Chronic Category 3 (H412: Harmful to aquatic life with long-lasting effects) [1]. The oral LD₅₀ in rats is reported as 917 mg/kg [2]. The aquatic toxicity to Daphnia magna is EC₅₀ = 28.36 mg/L (48 h) [2]. In contrast, the non-chlorinated comparator N,N-dimethylacetoacetamide is classified primarily as a skin and eye irritant with lower severity (H316, H320) and carries Warning signal word rather than Danger [3]. The target compound also bears RTECS designation EJ3500846 with skin contact toxicity classification, whereas the comparator bears RTECS AK4035000 with milder irritant classification [4][5].

Chemical Safety Regulatory Compliance Laboratory Handling

LogP and Lipophilicity Benchmarking Across β-Ketoamide Structural Variants

Systematic comparison of calculated and experimental LogP values across the β-ketoamide series reveals a structure–lipophilicity relationship that informs solvent selection, chromatographic method development, and predicted membrane permeability. 2-Chloro-N,N-dimethyl-3-oxobutanamide exhibits an XLogP3-AA of 0.3 and experimental LogP of 0.271 [1]. The non-chlorinated analog N,N-dimethylacetoacetamide shows XLogP3 of −0.4 and experimental LogP values ranging from 0.05370 to 0.91 (method-dependent) [2]. The N,N-diethyl variant (CAS 2235-46-3) yields a calculated LogP of 0.065 [3]. The chloro substituent increases LogP by approximately 0.6–0.7 log units relative to the non-chlorinated dimethyl analog, a magnitude consistent with the hydrophobic contribution of an aliphatic chlorine atom. This lipophilicity elevation influences reverse-phase HPLC retention times, liquid–liquid extraction efficiency, and predicted blood–brain barrier permeability in early-stage drug discovery applications. The target compound occupies an intermediate lipophilicity position among the series, more hydrophobic than the non-chlorinated dimethyl analog yet less hydrophobic than would be predicted for higher alkyl chain variants.

Lipophilicity ADME Prediction Analytical Method Development

Validated Application Scenarios for 2-Chloro-N,N-dimethyl-3-oxobutanamide (CAS 5810-11-7) Based on Comparative Evidence


Synthesis of Anti-Inflammatory 2-(3-Pyridyl)thiazole Scaffolds via Direct Cyclocondensation

The α-chloro functionality of 2-chloro-N,N-dimethyl-3-oxobutanamide enables direct cyclocondensation with pyridyl-substituted thioamides to yield anti-inflammatory 2-(3-pyridyl)thiazoles. This reaction proceeds without additional halogenation steps that would be required if using the non-chlorinated analog N,N-dimethylacetoacetamide [1]. The documented 59% isolated yield in the model reaction with mercaptonicotinamide in ethanol demonstrates synthetic viability [2]. For medicinal chemistry programs targeting thiazole-based anti-inflammatory agents, procurement of the pre-halogenated building block eliminates one synthetic operation and reduces overall step count relative to routes starting from non-chlorinated β-ketoamides.

Construction of 1,2,4-Triazole Pharmacophores in Benzodiazepine Receptor Ligands

The compound serves as a key intermediate in the synthesis of Rilmazafone (Rhythmy®) and related 1,2,4-triazolylbenzophenone derivatives that act as benzodiazepine receptor agonists [1]. The reaction sequence involves condensation with 2′,5-dichloro-2-aminobenzophenone under diazotization conditions (NaNO₂/HCl, water–acetone), followed by amination and cyclization with phthalylglycylglycyl chloride to construct the triazole ring system [1]. This validated pharmaceutical application is specific to the α-chloro-substituted scaffold; the non-chlorinated analog N,N-dimethylacetoacetamide lacks the requisite electrophilicity for this transformation and is instead documented for asymmetric hydrogenation and battery material applications [2].

Reverse-Phase Chromatographic Method Development Leveraging Distinct Lipophilicity

The target compound‘s intermediate LogP (0.27–0.3) and density (1.203 g/mL) differentiate it sufficiently from non-chlorinated β-ketoamides (LogP −0.4 to 0.05, density ~1.067 g/mL) to enable distinct chromatographic retention behavior [1][2]. This property supports method development for reaction monitoring, purity assessment, and preparative separation in multi-component synthetic mixtures where the non-chlorinated analog may co-elute with other species. The density difference (12.7% higher) also facilitates phase separation during aqueous–organic extraction workup, with the target compound partitioning predictably into organic layers.

α-Functionalized Building Block for Nucleophilic Displacement Screening Libraries

The electrophilic α-chloro position of 2-chloro-N,N-dimethyl-3-oxobutanamide provides a reactive handle for parallel synthesis and diversity-oriented screening library generation. Nucleophiles including amines, thiols, and alkoxides can displace the chloro group under mild conditions to generate arrays of α-substituted-β-ketoamides [1]. This pre-installed leaving group eliminates the need for separate α-halogenation or α-activation steps required when starting from N,N-dimethylacetoacetamide. The compound is commercially available at ≥95% purity (AT) from major suppliers including Sigma-Aldrich (Catalog 39895), enabling reproducible parallel synthesis workflows [2].

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